molecular formula C13H13NO4 B3096316 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid CAS No. 1279212-04-2

3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid

Cat. No. B3096316
CAS RN: 1279212-04-2
M. Wt: 247.25
InChI Key: LIFWOJPYHQPGDD-UHFFFAOYSA-N
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Description

Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial and antiviral to cystic fibrosis and cardiotonic .


Synthesis Analysis

Conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive . A simpler, scalable and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields has been adopted .


Molecular Structure Analysis

The 4-quinolone scaffold holds significant relevance in medicinal chemistry . Furthermore, 4-quinolones, in appreciable number have been obtained from biological sources and reported for their antibacterial, antiplasmodial, and cytotoxic potentials .


Chemical Reactions Analysis

Many specific synthetic methodologies have been developed and reported for the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry and metal catalyzed reactions resulting in targeted modification at C2, C3 or N-hydroxylation .


Physical And Chemical Properties Analysis

In terms of C3 substitution on the 4-quinolone nucleus, mostly C3 carboxylic acid derivatives have been explored with modification ranging from N1 to C8 for anti-biotic and antivirals .

Mechanism of Action

4-Quinolone-3-carboxamides have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

Future Directions

The adopted methodology not only provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides which can then be explored for their therapeutic potential, this may also be adaptable for the derivatization of other such less reactive carboxylate species .

properties

IUPAC Name

3-(7-methoxy-4-oxoquinolin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-18-9-2-3-10-11(8-9)14(6-4-12(10)15)7-5-13(16)17/h2-4,6,8H,5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFWOJPYHQPGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=CN2CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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